5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide
Description
5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes nitro, phenoxy, and pyrazole groups
Properties
Molecular Formula |
C30H24N4O4 |
|---|---|
Molecular Weight |
504.5g/mol |
IUPAC Name |
5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C30H24N4O4/c1-20-11-9-10-16-27(20)38-26-18-23(17-25(19-26)34(36)37)31-30(35)28-21(2)33(24-14-7-4-8-15-24)32-29(28)22-12-5-3-6-13-22/h3-19H,1-2H3,(H,31,35) |
InChI Key |
BWICQJYUOMZFEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(N(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes nitration, etherification, and pyrazole formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. Advanced purification techniques, such as crystallization and chromatography, are employed to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-nitro-5-(2-methylphenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- N-[3-nitro-5-(2-methylphenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
5-methyl-N-[3-(2-methylphenoxy)-5-nitrophenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
